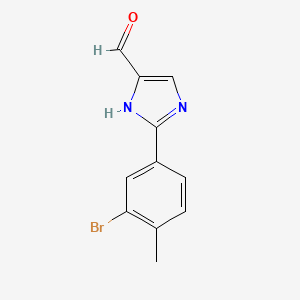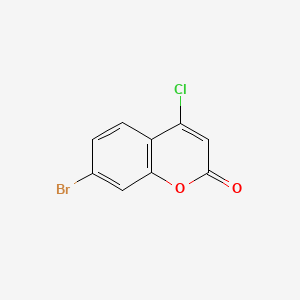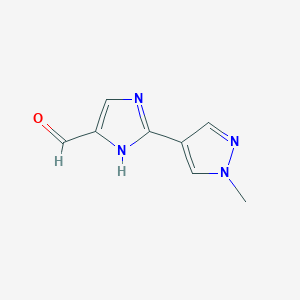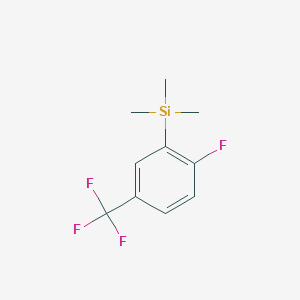
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions are common practices to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although the presence of fluorine atoms may influence the reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide nucleophile would yield a halogenated aromatic compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the introduction of fluorinated aromatic rings into target molecules. This is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. It is used in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry
In materials science, this compound is used in the synthesis of fluorinated polymers and coatings, which exhibit high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. The fluorinated aromatic ring provides unique electronic properties that can influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane offers the advantage of a trimethylsilyl group, which can be used as a protective group or a handle for further functionalization. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H12F4Si |
|---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
InChI-Schlüssel |
QUKMBMSEHRMSLM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


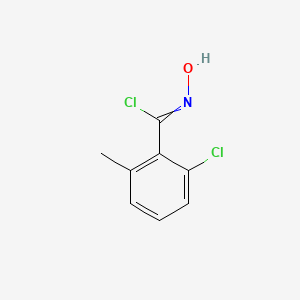
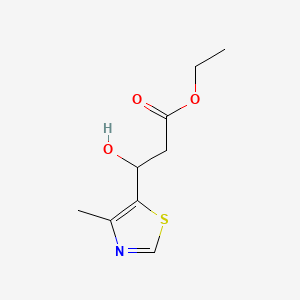
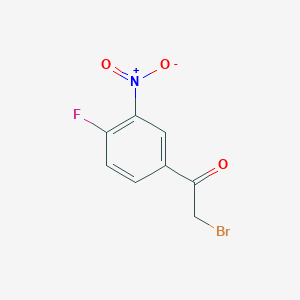
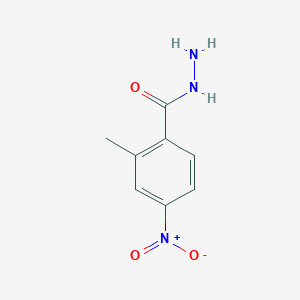

![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)

